Physicochemical Profiling of TG(18:1/18:1/16:0): Polymorphism, Crystallization, and Pharmaceutical Applications
Physicochemical Profiling of TG(18:1/18:1/16:0): Polymorphism, Crystallization, and Pharmaceutical Applications
Executive Summary & Molecular Architecture
Target Molecule: 1,2-dioleoyl-3-palmitoyl-sn-glycerol (OOP) CAS: 2190-30-9 Formula: C₅₅H₁₀₂O₆ Molecular Weight: 859.4 g/mol [1][2][3]
TG(18:1/18:1/16:0), commonly referred to as OOP, is an asymmetric triacylglycerol (TAG) critical to the structural integrity of lipid-based drug delivery systems (LBDDS) and food mimetics. Unlike symmetric TAGs (e.g., Tripalmitin), OOP possesses a "tuning fork" conformation where the glycerol backbone bridges two unsaturated oleic acid chains (C18:1) at the sn-1 and sn-2 positions, and a saturated palmitic acid chain (C16:[2]0) at the sn-3 position.[2][4]
This asymmetry dictates its complex polymorphic behavior—the ability to exist in multiple crystalline phases with identical chemical composition but distinct physical properties. For researchers developing Lipid Nanoparticles (LNPs) or Self-Emulsifying Drug Delivery Systems (SEDDS), controlling the polymorphic state of OOP is not merely a physical curiosity; it is the determinant of drug encapsulation efficiency, release kinetics, and physical stability.
The Thermodynamic Landscape
The physical state of OOP is governed by Gibbs free energy minimization. Upon cooling from a melt, OOP does not immediately crystallize into its most stable form due to high activation energy barriers. Instead, it follows the Ostwald Step Rule , crystallizing first into metastable forms with simple packing before transitioning to stable, dense structures.
Quantitative Physical Characteristics
The following data represents field-consensus values. Variations occur based on purity (>99% required for precise DSC analysis) and thermal history.
| Property | Value / Range | Unit | Context |
| Molecular Weight | 859.4 | g/mol | Monoisotopic mass |
| Melting Point ( | 18.0 – 19.5 | °C | Formed via quench cooling; waxy texture.[1][2] |
| Melting Point ( | 30.0 – 33.5 | °C | Preferred form for semi-solid formulations. |
| Melting Point ( | 35.0 – 38.0 | °C | Highest density; granular texture; potential for drug expulsion. |
| Enthalpy of Fusion ( | 120 – 150 | kJ/mol | Varies by polymorph; |
| Density (Solid) | ~0.92 - 0.95 | g/cm³ | Increases with packing density ( |
| Solubility | High | - | Chloroform, Hexane, Methylene Chloride. |
| Solubility | Low/Insoluble | - | Water, Methanol (without cosolvents).[2] |
Characterization Protocols (Standard Operating Procedures)
Differential Scanning Calorimetry (DSC)
Objective: To determine the polymorphic purity and thermal transitions of the raw material or formulation. Causality: TGs exhibit "thermal memory." Previous thermal history must be erased to obtain reproducible data.
Protocol:
-
Sample Prep: Weigh 3–5 mg of OOP into an aluminum pan. Hermetically seal.
-
Erasure: Heat to 80°C and hold for 5 minutes. (Destroys all crystal nuclei).
-
Crystallization Scan: Cool at 5°C/min to -40°C.
-
Observation: Exothermic peak around 0–5°C indicates crystallization into the
form.
-
-
Polymorph Differentiation:
-
To see
: Re-heat immediately at 10°C/min. Endotherm at ~19°C. -
To see
: Hold at 20°C for 30 minutes (tempering), then heat. Endotherm at ~32°C.
-
-
Data Validation: If multiple melting peaks appear, the sample is a polymorphic mixture, or the cooling rate was insufficient to isolate a single phase.
X-Ray Diffraction (XRD)
Objective: Definitive identification of subcell packing (molecular fingerprinting). Logic: DSC provides thermal data, but XRD provides structural data. They must be used in tandem.
-
Wide Angle X-Ray Scattering (WAXS):
Pharmaceutical Applications & Formulation Logic[2][5][6][7][8]
Lipid Nanoparticles (LNPs)
In mRNA-LNP formulations, TG(18:1/18:1/16:[2]0) serves as a structural helper lipid . While ionizable lipids drive RNA complexation, TGs like OOP reside in the hydrophobic core.
-
Fluidity Modulation: The two oleic acid chains (18:1) introduce "kinks" in the packing, preventing the core from freezing into a solid rock-like state at body temperature. This maintains the liquid-crystalline nature required for endosomal fusion.[2]
-
Stability: The palmitic chain (16:0) provides enough van der Waals interaction to prevent the LNP from leaking its payload prematurely.
Self-Emulsifying Drug Delivery Systems (SEDDS)
For poorly water-soluble drugs (BCS Class II/IV), OOP acts as the lipophilic solvent.[2]
-
Mechanism: Upon ingestion, the OOP/surfactant mix spontaneously forms an emulsion in gastric fluids.
-
Critical Parameter: The digestion kinetics. Pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions.[2] OOP yields 2-monoolein (polar) and free fatty acids, which form mixed micelles to solubilize the drug.
References
-
PubChem. (2025).[3][5][6] 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (Compound Summary).[1][2][3][7][8] National Library of Medicine. [Link][1]
-
LIPID MAPS® Structure Database. (2025). TG(18:1/18:1/16:0) Structure and Properties.[3][9][10][11][12][5][6][13][14][15][16][Link]
- Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science.
- Small, D. M. (1986). The Physical Chemistry of Lipids. Handbook of Lipid Research. Plenum Press. (Source for melting point ranges and packing density).
Sources
- 1. 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol | CAS 2190-30-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. LIPID MAPS [lipidmaps.org]
- 7. 1,2-Dioleoyl-3-palmitoyl-rac-glycerol at Best Price High Purity & Reliable Quality [nacchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. Exploring the landscape of Lipid Nanoparticles (LNPs): A comprehensive review of LNPs types and biological sources of lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine | MDPI [mdpi.com]
- 13. Showing Compound TG(18:0/16:0/16:0) (FDB093898) - FooDB [foodb.ca]
- 14. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 16. Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
